molecular formula C6H7NO3 B026824 4,5-Dimethylisoxazole-3-carboxylic acid CAS No. 100047-61-8

4,5-Dimethylisoxazole-3-carboxylic acid

Cat. No. B026824
CAS RN: 100047-61-8
M. Wt: 141.12 g/mol
InChI Key: KLPASEZGNSBTBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

One approach to synthesizing 3-amino-4,5-dimethylisoxazole involves starting from technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid, yielding the target compound with a 62% overall yield on a multimole scale. This method highlights the use of acetohydroxamic acid as an N-protected hydroxylamine equivalent, showcasing an operationally simple procedure that achieves reasonable overall yield and purity (Tellew, Leith, & Mathur, 2007).

Molecular Structure Analysis

The molecular structure of related isoxazole compounds can be characterized using techniques such as X-ray crystallography, providing insights into their geometric and electronic properties. For instance, a study on 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol revealed that the molecule adopts an E configuration around the central C=N double bond, with a dihedral angle between the isoxazole and phenyl rings indicating a specific spatial arrangement. This structural analysis aids in understanding the reactivity and interaction potentials of isoxazole derivatives (Fun et al., 2010).

Chemical Reactions and Properties

Isoxazole compounds are known for their versatile reactivity, participating in various chemical reactions that enable the synthesis of complex molecules. For example, the reaction of 3,5-dimethylisoxazole with carbonyl compounds under specific conditions can yield a range of products with potential applications in organic synthesis. These reactions demonstrate the capability of isoxazole derivatives to undergo transformations that are valuable in constructing molecular architectures with diverse functional groups (Kashima et al., 1976).

Safety and Hazards

While specific safety and hazard information for 4,5-Dimethylisoxazole-3-carboxylic acid is not available in the retrieved sources, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

4,5-dimethyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-3-4(2)10-7-5(3)6(8)9/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPASEZGNSBTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426997
Record name 4,5-Dimethyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylisoxazole-3-carboxylic acid

CAS RN

100047-61-8
Record name 4,5-Dimethyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethyl-isoxazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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